molecular formula C12H12N4S2 B5219227 3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5219227
M. Wt: 276.4 g/mol
InChI Key: UGEWVMILZPNBCT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and signaling pathways that are involved in the progression of cancer and other diseases. It has been found to inhibit the activity of certain kinases and transcription factors, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential for use in the treatment of various diseases. However, one of the limitations of using this compound is the lack of information available regarding its toxicity and potential side effects.

Future Directions

There are several future directions for research on 3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to determine the toxicity and potential side effects of this compound, as well as its potential for use in the treatment of various diseases. Further research is also needed to determine the optimal dosage and administration methods for this compound.

Synthesis Methods

The synthesis of 3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of 2-aminothiophenol with acetic anhydride, followed by the reaction of the resulting product with hydrazine hydrate and 2-bromoacetyl bromide. This is then further reacted with 2-thienylacetonitrile to yield the final product.

Scientific Research Applications

3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, it has also been found to exhibit anti-inflammatory and anti-bacterial properties, making it a promising candidate for use in the treatment of various diseases.

properties

IUPAC Name

3-propan-2-yl-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S2/c1-8(2)11-13-14-12-16(11)15-10(18-12)6-5-9-4-3-7-17-9/h3-8H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEWVMILZPNBCT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C2N1N=C(S2)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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